1-(3-Acetylphenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3-Acetylphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenyl ring substituted with an acetyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-2,2,2-trifluoroethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride and 3-acetylphenylboronic acid as starting materials, with a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-(Trifluoromethyl)benzoic acid.
Reduction: 1-(3-Hydroxyphenyl)-2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Acetylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential bioactivity, as it can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(4-Acetylphenyl)-2,2,2-trifluoroethanone: Similar structure but with the acetyl group at the para position.
1-(3-Acetylphenyl)-2,2,2-trifluoropropanone: Similar structure but with a propanone moiety instead of ethanone.
Uniqueness: 1-(3-Acetylphenyl)-2,2,2-trifluoroethanone is unique due to the specific positioning of the acetyl group and the trifluoromethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
60283-15-0 |
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Molecular Formula |
C10H7F3O2 |
Molecular Weight |
216.16 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7F3O2/c1-6(14)7-3-2-4-8(5-7)9(15)10(11,12)13/h2-5H,1H3 |
InChI Key |
DNFHMFVTDVWIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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